molecular formula C7H8BrNS B1378359 5-Bromo-6-methyl-2-methylthiopyridine CAS No. 1289058-21-4

5-Bromo-6-methyl-2-methylthiopyridine

Cat. No. B1378359
M. Wt: 218.12 g/mol
InChI Key: NJEIWMNWCZETTA-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-2-methylthiopyridine is a chemical compound with the CAS Number: 1289058-21-4 . It has a molecular weight of 218.12 . The IUPAC name for this compound is 3-bromo-2-methyl-6-(methylthio)pyridine . The physical form of this compound is liquid .


Molecular Structure Analysis

The Inchi Code for 5-Bromo-6-methyl-2-methylthiopyridine is 1S/C7H8BrNS/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 . The Inchi Key is NJEIWMNWCZETTA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Bromo-6-methyl-2-methylthiopyridine has a molecular weight of 218.12 . It is stored at a temperature of 2-8°C . The physical form of this compound is liquid .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 5-Bromo-6-methyl-2-methylthiopyridine is used as a building block in chemical synthesis .
    • Method of Application : The specific methods of application can vary widely depending on the specific synthesis being performed. Typically, this compound would be used in a reaction with other chemicals under controlled conditions to produce a desired product .
    • Results : The outcomes of these syntheses can also vary widely, but the use of 5-Bromo-6-methyl-2-methylthiopyridine as a building block suggests that it is a key component in the synthesis of more complex chemical compounds .
  • Organic Chemistry

    • Application : A unique one-pot, simultaneous nitrodebromination and methyl bromonitration occurred upon treatment of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives .
    • Method of Application : This transformation was achieved by treating the 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 .
    • Results : This resulted in a simultaneous nitrodebromination and methyl bromonitration, which is a unique transformation that has not been reported on pyrimidines or other organic compounds .

Safety And Hazards

The safety information for 5-Bromo-6-methyl-2-methylthiopyridine includes the following hazard statements: H315, H319, H335 . This means it causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise to avoid breathing mist or vapors, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-bromo-2-methyl-6-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEIWMNWCZETTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methyl-2-methylthiopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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